N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide

Description

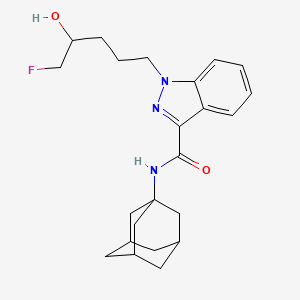

N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide is a synthetic cannabinoid receptor agonist (SCRA) derived from the indazole-adamantane scaffold. Its structure includes:

Properties

IUPAC Name |

N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3O2/c24-14-18(28)4-3-7-27-20-6-2-1-5-19(20)21(26-27)22(29)25-23-11-15-8-16(12-23)10-17(9-15)13-23/h1-2,5-6,15-18,28H,3-4,7-14H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGHQNVNYXAOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342224 | |

| Record name | 5-Fluoro-AKB48 N-(5-hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843184-42-8 | |

| Record name | 5-Fluoro-AKB48 N-(5-hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxidation and Hydrofluorination

A six-step protocol from pent-4-en-1-ol (A ) is employed (Figure 1):

-

Epoxidation : Pent-4-en-1-ol is converted to epoxide B using m-chloroperbenzoic acid (mCPBA).

-

Silyl Protection : The secondary alcohol in B is protected with diphenyl-tert-butylsilyl chloride to yield C .

-

Fluorination : Treatment with hydrogen fluoride-pyridine complex introduces fluorine at the terminal carbon, forming D .

-

Tosylation : The primary alcohol in D is converted to tosylate E using tosyl chloride.

-

Alkylation : E reacts with indazole-3-carboxylic acid under basic conditions to afford 1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxylic acid (F ).

This route achieves 67% overall yield, with the silyl group ensuring regioselectivity during fluorination.

| Step | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | mCPBA, CH₂Cl₂ | B | 85 |

| 2 | DPBSCl, imidazole | C | 90 |

| 3 | HF-pyridine | D | 78 |

| 4 | TsCl, Et₃N | E | 92 |

| 5 | K₂CO₃, DMF | F | 88 |

Carboxamide Formation with 1-Adamantylamine

The final step couples the indazole-3-carboxylic acid derivative (F ) with 1-adamantylamine:

-

Acid Chloride Formation : F is treated with oxalyl chloride in dichloromethane to generate the corresponding acid chloride (G ).

-

Amidation : G reacts with 1-adamantylamine in the presence of triethylamine, yielding N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide (H ).

Optimization studies indicate that recrystallization from isopropanol-water mixtures improves purity to >98%.

Analytical Characterization

Key characterization data for intermediates and the final product include:

-

¹H NMR (CDCl₃): δ 8.10 (s, 1H, indazole-H), 4.20–4.05 (m, 2H, pentyl-O), 2.10–1.80 (m, 15H, adamantyl).

-

¹³C NMR : 165.2 (C=O), 144.5 (indazole-C3), 62.8 (C-OH), 36.1 (adamantyl-C).

Challenges and Optimization

Fluorination Efficiency

Early methods using hydrofluoric acid resulted in side reactions, but the HF-pyridine complex mitigates this issue, improving fluorination yields to 78%.

Hydroxyl Group Protection

The diphenyl-tert-butylsilyl group demonstrates superior stability during fluorination compared to benzyl or acetyl protectants, reducing undesired elimination.

Metabolic Considerations

In vitro studies show that the 4-hydroxypentyl group undergoes glucuronidation in human hepatocytes, necessitating hydroxyl protection during synthesis to prevent premature metabolism.

Scalability and Industrial Applications

The process is scalable to multigram quantities, with patent literature emphasizing cost-effective alternatives for large-scale production:

Chemical Reactions Analysis

Types of Reactions

5-fluoro AKB48 N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can revert it back to the hydroxyl form .

Scientific Research Applications

5-fluoro AKB48 N-(4-hydroxypentyl) metabolite has several scientific research applications, including:

Forensic Chemistry: Used as an analytical reference standard in forensic toxicology to identify and quantify synthetic cannabinoids in biological samples.

Pharmacology: Studied for its interaction with cannabinoid receptors and potential therapeutic effects.

Toxicology: Investigated for its metabolic pathways and potential toxic effects in biological systems.

Chemistry: Utilized in the study of synthetic routes and reaction mechanisms of fluorinated cannabinoids.

Mechanism of Action

The mechanism of action of 5-fluoro AKB48 N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors (CB1 and CB2). The fluorination of the pentyl chain increases its affinity for these receptors, leading to enhanced binding and activation. This interaction modulates various signaling pathways, resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Receptor Affinities

Key Structural Differences and Implications

However, the hydroxyl group may reduce membrane permeability compared to non-polar analogs like 5F-AKB48 . Fluorination at terminal positions (e.g., C4 in 4F-ABUTINACA, C5 in 5F-AKB48) is a common strategy to resist oxidative metabolism, but the hydroxyl group in the target compound may introduce new metabolic pathways .

However, it may also shorten the half-life due to faster renal excretion .

Adamantyl vs. Other Bulky Groups :

Pharmacological and Toxicological Insights

- Potency Trends: 4F-ABUTINACA exhibits a CB1 Ki of 0.28 nM and EC50 of 1.88–2.47 nM, making it 10–100× more potent than first-gen SCRAs like JWH-018 . The target compound’s potency remains unstudied, but its structural similarity suggests comparable CB1 activity. MDMB-4en-PINACA’s high CB2 affinity (7× CB1) may correlate with distinct toxicological profiles, such as immunosuppression or peripheral effects .

Metabolic Stability :

- Hydroxylated metabolites (e.g., the target compound) are often less active than parent SCRAs but may serve as biomarkers in forensic toxicology .

Biological Activity

N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide, commonly referred to as 5F-AKB48 or 5F-APINACA, is a synthetic cannabinoid that has garnered attention due to its psychoactive properties and potential implications for health and safety. This compound belongs to the indazole-3-carboxamide class of synthetic cannabinoids, which are known for their affinity for cannabinoid receptors in the human body.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C23H30FN3O2

- Molecular Weight : 399.5 g/mol

- CAS Number : 1843184-42-8

| Property | Value |

|---|---|

| Systematic Name | This compound |

| Molecular Formula | C23H30FN3O2 |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 1843184-42-8 |

| Classification | Synthetic Cannabinoid |

The primary mechanism of action for this compound involves its interaction with cannabinoid receptors, primarily CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes including mood, memory, pain sensation, and appetite.

Binding Affinity

Research indicates that synthetic cannabinoids like 5F-AKB48 exhibit high binding affinity for CB1 receptors, which are predominantly located in the brain. This interaction can lead to a range of psychoactive effects similar to those produced by THC (tetrahydrocannabinol), the active component of cannabis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. Key metabolic pathways include:

- Hydroxylation : The addition of hydroxyl groups at various positions on the molecule.

- Dealkylation : The removal of alkyl groups leading to the formation of active metabolites.

Psychoactive Effects

The psychoactive effects of this compound can vary significantly among users and may include:

- Euphoria

- Altered perception

- Anxiety

- Paranoia

- Sedation

These effects are attributed to its potent agonistic activity at cannabinoid receptors, leading to increased neurotransmitter release.

Toxicological Studies

Toxicological assessments have revealed that synthetic cannabinoids can produce adverse effects, particularly at high doses. Notable findings include:

- Increased heart rate

- Elevated blood pressure

- Impairment of cognitive functions

- Potential for addiction and withdrawal symptoms

Case Studies and Research Findings

Several studies have documented the effects and metabolism of synthetic cannabinoids including 5F-AKB48:

- Phase I Metabolic Profiling : A study conducted on various synthetic cannabinoids demonstrated that 5F-AKB48 undergoes significant metabolic transformations, resulting in multiple hydroxylated metabolites that could serve as biomarkers for drug testing .

- Clinical Reports : Reports from emergency departments have linked synthetic cannabinoids to severe health complications, including acute psychosis and cardiovascular issues in users .

- Comparative Studies : Research comparing 5F-AKB48 with other synthetic cannabinoids indicated a higher incidence of adverse effects associated with its use, highlighting the need for further investigation into its safety profile .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for characterizing the structural integrity of N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy using parameters such as 5 mm PABBO BB- probes, zgpg30 pulse programs, and CDCl₃ as a solvent is critical. Key parameters include NS (number of scans) = 10,240, RG (receiver gain) = 2050, and SWH (spectral width) = 29,761.904 Hz for high-resolution analysis. These settings ensure accurate detection of fluorine substitution and hydroxyl group positioning in the pentyl chain . Complement with GC-MS or LC-QTOF-MS for purity assessment and mass confirmation, referencing retention indices and fragmentation patterns from validated libraries .

Q. How can researchers differentiate this compound from structurally similar synthetic cannabinoids?

- Methodological Answer : Focus on substituent-specific analysis:

- Fluorine position : Use ¹⁹F NMR or high-resolution mass spectrometry (HRMS) to distinguish 5-fluoro-4-hydroxypentyl chains from analogs like 5F-AKB48 (5-fluoropentyl without hydroxylation) .

- Adamantyl group confirmation : Compare ¹H NMR shifts in the adamantyl region (δ 1.5–2.2 ppm) against reference spectra of N-adamantyl carboxamides .

- Chromatographic separation : Optimize LC methods with C18 columns and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve hydroxylated vs. non-hydroxylated analogs .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory data in receptor binding assays for adamantyl-substituted indazole carboxamides?

- Methodological Answer :

- Dose-response curves : Perform parallel assays using CB1/CB2 transfected cells with standardized protocols (e.g., cAMP inhibition or β-arrestin recruitment) to account for assay-specific biases.

- Metabolite interference : Include stability studies (e.g., incubation with liver microsomes) to identify active metabolites that may confound results .

- Structural analogs : Compare binding data with non-hydroxylated analogs (e.g., 5F-AKB48) to isolate the hydroxyl group’s impact on affinity .

Q. How can researchers optimize synthetic routes to improve yield and purity of the 4-hydroxypentyl moiety?

- Methodological Answer :

- Hydroxylation control : Use protecting groups (e.g., tert-butyldimethylsilyl ether) during fluorination steps to prevent over-oxidation.

- Catalytic systems : Explore palladium-catalyzed coupling for indazole-adamantyl bond formation, monitoring reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) .

- Purification : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to isolate the hydroxylated product .

Q. What stability challenges arise during long-term storage of hydroxylated synthetic cannabinoids, and how can they be mitigated?

- Methodological Answer :

- Degradation pathways : Monitor for hydroxyl group oxidation (e.g., via LC-MS/MS) under varying temperatures and humidity. Store samples at -20°C in amber vials under argon to suppress radical-mediated degradation .

- Matrix effects : For biological samples, add antioxidants (e.g., ascorbic acid) to buffers and validate stability over 72 hours .

Data Contradiction and Reproducibility

Q. How should discrepancies in pharmacological potency between in vitro and in vivo studies be addressed?

- Methodological Answer :

- Bioavailability factors : Assess logP (via shake-flask method) and plasma protein binding (ultrafiltration) to explain potency drops in vivo.

- Metabolite profiling : Use LC-HRMS to identify hydroxylated or glucuronidated metabolites that may act as antagonists .

- Species-specific differences : Compare CB1 receptor homology (human vs. rodent) and adjust dosing regimens accordingly .

Q. What steps ensure reproducibility in NMR assignments for novel adamantyl-indazole derivatives?

- Methodological Answer :

- Parameter standardization : Use identical solvent (CDCl₃), temperature (296 K), and NS (16–10,240) across experiments .

- Cross-validation : Confirm assignments via 2D NMR (HSQC, HMBC) and compare with computational predictions (DFT-based chemical shift calculations) .

Structural and Regulatory Considerations

Q. How do regulatory classifications (e.g., Controlled Substances Act) impact the design of studies on this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.